(2-Bromo-1-methoxyethyl)cyclopropane

Description

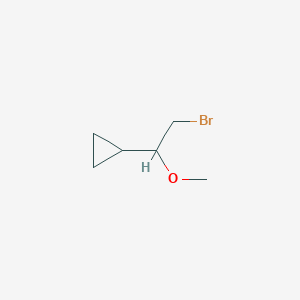

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-1-methoxyethyl)cyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-8-6(4-7)5-2-3-5/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUCUAQICVRCSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CBr)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909337-06-9 | |

| Record name | (2-bromo-1-methoxyethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 Methoxyethyl Cyclopropane

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the ethyl side chain of (2-Bromo-1-methoxyethyl)cyclopropane is a focal point for nucleophilic substitution reactions. These reactions can proceed through either unimolecular (S(_N)1) or bimolecular (S(_N)2) pathways, with the operative mechanism being heavily influenced by the reaction conditions and the structure of the substrate.

Unimolecular (S(_N)1) Mechanistic Pathways

The S(_N)1 mechanism involves a stepwise process where the rate-determining step is the spontaneous dissociation of the leaving group (bromide ion) to form a carbocation intermediate. wikipedia.orglibretexts.org This pathway is favored for substrates that can form stable carbocations and is typically facilitated by polar protic solvents. masterorganicchemistry.com

For compounds like this compound, the secondary nature of the carbon bearing the bromine suggests that an S(_N)1 pathway is possible. However, the most significant aspect of this reaction is the potential for neighboring group participation (NGP) by the cyclopropane (B1198618) ring. wikipedia.orgchemeurope.com The cyclopropane ring, due to the high p-character of its C-C sigma bonds, can act as an internal nucleophile, assisting in the departure of the leaving group and stabilizing the resulting positive charge. vedantu.com This phenomenon, also known as anchimeric assistance, leads to a significant rate enhancement compared to analogous acyclic secondary alkyl halides. wikipedia.org

The solvolysis of cyclopropylmethyl halides, a simpler analog, provides a classic example of this mechanism. The reaction yields not only the expected cyclopropylmethyl alcohol but also significant amounts of rearranged products like cyclobutanol (B46151) and homoallylic (but-3-en-1-ol) alcohol. chemeurope.comvedantu.com This product distribution is explained by the formation of a non-classical, delocalized carbocation intermediate where the positive charge is shared across multiple carbon atoms. vedantu.com The nucleophile can then attack any of the positively charged centers, leading to a mixture of products.

| Product | Structure | Approximate Yield (%) | Reaction Pathway |

|---|---|---|---|

| Cyclopropylmethyl Alcohol |  Cyclopropylmethanol (B32771).svg/100px-Cyclopropylmethanol.svg.png"/> Cyclopropylmethanol (B32771).svg/100px-Cyclopropylmethanol.svg.png"/> | 48% | Direct attack on unrearranged cation |

| Cyclobutanol |  | 47% | Attack on rearranged cyclobutyl cation |

| Homoallylic Alcohol (But-3-en-1-ol) |  | 5% | Attack on ring-opened homoallyl cation |

Bimolecular (S(_N)2) Mechanistic Pathways

The S(_N)2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles, polar aprotic solvents, and sterically unhindered substrates. byjus.com For this compound, the carbon atom bonded to bromine is a secondary center. While S(_N)2 reactions are fastest for primary centers, they can still occur at secondary centers, albeit at a slower rate due to increased steric hindrance. The presence of the adjacent cyclopropane ring and the methoxy (B1213986) group contributes to steric bulk around the reaction center, potentially disfavoring the S(_N)2 pathway compared to a less substituted alkyl halide.

Reactivity of the Cyclopropane Ring System

The three-membered ring of cyclopropane is characterized by significant angle strain (approximately 28 kcal/mol), which imparts unique chemical reactivity. nih.gov The C-C bonds have increased p-orbital character, behaving somewhat like a π-system. This strain energy can be released in ring-opening reactions, which are a hallmark of cyclopropane chemistry.

Ring-Opening Reactions of the Cyclopropane Moiety

The cyclopropane ring in this compound can undergo cleavage under various conditions. The presence of the substituted ethyl group, which can act as an electron-accepting group, polarizes and activates the adjacent C-C bonds of the ring, making it more susceptible to nucleophilic or electrophilic attack. nih.govnih.gov

Electrophilic ring-opening is a common reaction for cyclopropanes, particularly for those substituted with electron-donating or "donor-acceptor" systems. bohrium.comscilit.com The reaction is typically initiated by an electrophile, such as a proton (from a Brønsted acid) or a Lewis acid. stackexchange.comnih.gov

In the context of this compound, a Lewis acid could coordinate to either the methoxy oxygen or the bromine atom. Coordination to the methoxy group is more likely, enhancing its electron-withdrawing nature and further activating the cyclopropane ring. This activation facilitates the cleavage of one of the proximal C-C bonds of the ring. uni-regensburg.de The ring-opening generates a stabilized carbocation or a 1,3-dipolar intermediate, which is then trapped by a nucleophile. rsc.org The regioselectivity of the ring-opening is governed by the formation of the most stable carbocationic intermediate.

| Lewis Acid | Typical Solvent | General Reactivity |

|---|---|---|

| TiCl(4) (Titanium tetrachloride) | CH(_2)Cl(_2) | Strong Lewis acid, effective in promoting ring-opening and cycloadditions. rsc.org |

| SnCl(_4) (Tin(IV) chloride) | CH(_3)NO(_2), CH(_2)Cl(_2) | Effective catalyst for ring-opening polymerization of donor-acceptor cyclopropanes. rsc.org |

| Yb(OTf)(_3) (Ytterbium(III) triflate) | CH(_3)CN | Mild and efficient catalyst for [3+2] cycloadditions following ring-opening. |

| BF(_3)·Et(_2)O (Boron trifluoride etherate) | CH(_2)Cl(_2), Ether | Commonly used to initiate cationic rearrangements and ring-opening. |

| Bi(OTf)(_3) (Bismuth(III) triflate) | CH(_3)CN | Catalyzes cascade reactions involving ring-opening of cyclopropenes.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFHysdP-Gh8gfRREtdT77UYfPBqcYq64C859SbmSrExNrzm0r9hv4eE4EGA2vjZYugMXZLKp2CHT2U7Ji6z0IQ9mKuwYNVOzgYw0-QzqCfJy6c_jo0PSHQ_mIRu_J4mhHtD_xn7yVgTxxockf3i_N-aeanNKrp3CeX_xvI)] |

Nucleophilic Ring-Opening Pathways

The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions by nucleophiles, particularly when the ring is activated by electron-withdrawing groups. wikipedia.org In the case of a hypothetical reaction with this compound, a nucleophile could attack one of the carbon atoms of the cyclopropane ring. This process is often facilitated by Lewis or Brønsted acids, which coordinate to a substituent and polarize the C-C bonds, making the ring more electrophilic. researchgate.netresearchgate.net For donor-acceptor cyclopropanes, this activation allows for a variety of nucleophiles, including arenes, indoles, azides, and alcohols, to open the ring. researchgate.net However, without an activating group directly on the ring, harsher conditions may be required. The presence of the methoxy and bromo substituents on the ethyl chain would influence the regioselectivity of the attack, though specific pathways have not been documented.

Radical and Metal-Catalyzed Ring-Opening Mechanisms

Cyclopropane derivatives can undergo ring-opening through radical pathways. nih.govbeilstein-journals.org These reactions are typically initiated by a radical species that adds to the cyclopropane ring, forming a cyclopropylcarbinyl radical. This intermediate can then undergo rapid ring-opening to form a more stable, linear radical. nih.govstackexchange.com For instance, bromine radical-mediated ring-opening has been observed in alkylidenecyclopropanes. beilstein-journals.orgresearchgate.net

Transition metals can also catalyze the ring-opening of cyclopropanes through oxidative addition into a C-C bond, forming a metallacyclobutane intermediate. wikipedia.org This process is a key step in various transformations. Catalysts based on palladium, rhodium, nickel, and silver have been employed in these types of reactions. researchgate.netwikipedia.org For example, silver(II)-mediated ring-opening of cyclopropanols proceeds via a single-electron oxidation to form an alkoxy radical, which then undergoes ring fission. beilstein-journals.org

Rearrangement Processes Involving the Cyclopropane Moiety

Rearrangements are a characteristic feature of cyclopropane chemistry, often driven by the relief of ring strain. organic-chemistry.org For example, vinylcyclopropanes can undergo thermally or photochemically induced rearrangements to form cyclopentenes. Another common rearrangement is the tandem cyclopropanation/Cope rearrangement. organic-chemistry.org In the context of "this compound," a potential rearrangement could be initiated by the departure of the bromide ion to form a carbocation, which could then trigger a rearrangement of the adjacent cyclopropane ring. However, such pathways are speculative without experimental evidence.

Elimination Reactions to Form Unsaturated Systems

Elimination reactions, such as dehydrohalogenation, are common for alkyl halides and typically require a base. libretexts.orgpressbooks.pub In this compound, the bromine atom is on the ethyl side chain. A base could abstract a proton from the carbon adjacent to the carbon bearing the bromine, leading to the formation of a double bond and elimination of HBr. This would be an E2 (bimolecular elimination) or E1 (unimolecular elimination) reaction, depending on the substrate structure, base strength, and reaction conditions. masterorganicchemistry.comlibretexts.orgyoutube.com The Zaitsev rule generally predicts that the more substituted, and therefore more stable, alkene will be the major product. libretexts.orglibretexts.org The presence of the bulky cyclopropyl (B3062369) group could influence the regioselectivity of the elimination.

Transition Metal-Catalyzed Transformations of this compound

The presence of a carbon-bromine bond in this compound makes it a suitable substrate for various transition metal-catalyzed reactions. mdpi.commdpi.com

Carbon-Carbon Coupling Reactions

The C(sp³)-Br bond can participate in cross-coupling reactions catalyzed by metals like palladium, nickel, or cobalt. organic-chemistry.orgnih.gov These reactions, such as Suzuki, Stille, or Negishi couplings, would involve the formation of a new carbon-carbon bond at the position of the bromine atom. organic-chemistry.org For example, a palladium-catalyzed Suzuki coupling could potentially couple the (1-methoxy-2-cyclopropylethyl) moiety with an aryl or vinyl boronic acid. The efficiency of such a reaction would depend on factors like the choice of catalyst, ligand, and base. nih.gov

Other Catalytic Conversions and Functionalizations

Beyond C-C coupling, the bromide could be replaced with other functional groups through transition metal-catalyzed reactions. For instance, Buchwald-Hartwig amination could potentially form a C-N bond. Other catalytic cycles could lead to the introduction of heteroatoms or other functional groups. mdpi.com Additionally, the cyclopropane ring itself can be functionalized or activated by transition metals, leading to a wider array of complex transformations, although these are highly dependent on the specific substrate and catalytic system. wikipedia.orgresearchgate.net

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Bromo 1 Methoxyethyl Cyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity and stereochemistry of (2-Bromo-1-methoxyethyl)cyclopropane. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, a complete structural map can be assembled.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The predicted spectrum of this compound would exhibit distinct signals corresponding to the cyclopropyl (B3062369), methoxy (B1213986), and bromo-methoxyethyl fragments. The cyclopropane (B1198618) protons are expected to resonate in the characteristic upfield region, a result of the shielding effects from the ring's unique electronic structure. researchgate.net The methoxy group should appear as a sharp singlet, while the protons on the carbon atoms bonded to the oxygen and bromine atoms would be shifted downfield due to the electronegativity of these heteroatoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclopropyl Protons (CH, CH₂) | 0.3 – 1.2 | Multiplets |

| CH-O | 3.2 – 3.6 | Multiplet |

| CH₂-Br | 3.4 – 3.8 | Multiplet |

Note: Data are predicted based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments within the molecule. For this compound, six distinct signals are anticipated, corresponding to each carbon atom. The chemical shifts are influenced by hybridization and the presence of electronegative substituents. libretexts.org The cyclopropyl carbons are expected at high field, while the carbons attached to the oxygen and bromine atoms would appear further downfield. docbrown.info The methoxy carbon also has a characteristic chemical shift. researchgate.net

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH | 15 – 25 |

| Cyclopropyl CH₂ | 5 – 15 |

| C H-O | 75 – 85 |

| C H₂-Br | 30 – 40 |

Note: Data are predicted based on typical chemical shifts for similar functional groups. oregonstate.edu

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular connectivity. emerypharma.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks would be observed between the cyclopropyl protons and the methine proton of the ethyl side chain (CH-O), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It allows for the definitive assignment of each carbon signal by linking it to its attached, and often previously assigned, proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be particularly useful for determining the relative stereochemistry of the molecule, should diastereomers be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would confirm the purity of the compound and provide its electron ionization (EI) mass spectrum. A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). docbrown.info The fragmentation pattern would likely involve the loss of key functional groups.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 178/180 | [C₆H₁₁BrO]⁺ (Molecular Ion) |

| 147/149 | [M - OCH₃]⁺ |

| 99 | [M - Br]⁺ |

| 85 | [M - CH₂Br]⁺ |

Note: These represent plausible fragmentation pathways under electron ionization. researchgate.net

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₆H₁₁BrO by matching the experimentally measured monoisotopic mass to the theoretically calculated value. uni.lu

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₆H₁₂BrO⁺ | 179.00661 |

Note: Calculated masses are based on the most abundant isotopes. uni.lu

Atmospheric Solids Analysis Probe (ASAP) Mass Spectrometry

Atmospheric Solids Analysis Probe (ASAP) Mass Spectrometry is a technique that allows for the rapid analysis of solid and liquid samples in their native state, often providing information about the molecular weight and fragmentation patterns of a compound. It is a soft ionization technique, meaning it is less likely to cause extensive fragmentation of the molecule under investigation.

For this compound, publicly available experimental ASAP-MS data is currently unavailable. However, predictive models can offer insights into the expected mass-to-charge ratios (m/z) for various adducts of the molecule. These predictions are based on the compound's molecular formula, C₆H₁₁BrO.

Predicted Collision Cross Section Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 179.00661 |

| [M+Na]⁺ | 200.98855 |

| [M-H]⁻ | 176.99205 |

| [M+NH₄]⁺ | 196.03315 |

This table presents theoretically predicted data and awaits experimental verification.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

Specific experimental IR and Raman spectra for this compound have not been reported in the available scientific literature. In the absence of this data, a detailed analysis of its vibrational modes is not possible. Generally, one would expect to observe characteristic vibrational bands corresponding to the C-H bonds of the cyclopropyl ring and the ethyl chain, the C-O bond of the methoxy group, and the C-Br bond.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information about bond lengths, bond angles, and stereochemistry.

There are no published X-ray crystallographic studies for this compound. Consequently, crucial solid-state structural parameters such as unit cell dimensions, bond lengths, and bond angles for this specific compound remain undetermined.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomeric Analysis

This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for distinguishing between these stereoisomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.

A search of scientific databases reveals no available chiroptical spectroscopy data for this compound. Without such data, an experimental analysis of its stereoisomeric composition and absolute configuration cannot be performed.

Computational and Theoretical Investigations of 2 Bromo 1 Methoxyethyl Cyclopropane

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These calculations solve, approximately, the Schrödinger equation for a given molecular system, yielding a wealth of information about bonding, reactivity, and geometry.

The electronic structure of (2-Bromo-1-methoxyethyl)cyclopropane is fundamental to its chemical behavior. Analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into its reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this molecule, the HOMO is expected to have significant contributions from the lone pairs of the bromine and oxygen atoms, as well as the strained C-C bonds of the cyclopropane (B1198618) ring. The LUMO is likely localized along the C-Br bond, indicating its susceptibility to nucleophilic attack at the carbon atom.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, such as charge distribution and hyperconjugative interactions. These calculations quantify the delocalization of electron density from occupied bonding or lone-pair orbitals to unoccupied anti-bonding orbitals, which contributes to molecular stability. journalijar.com

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Value | Primary Atomic Orbital Contribution |

| HOMO Energy | -10.5 eV | Br (p-orbital), O (p-orbital) |

| LUMO Energy | +1.2 eV | C-Br (σ*) |

| HOMO-LUMO Gap | 11.7 eV | - |

Note: The data in this table are illustrative and represent typical values for similar halogenated organic molecules.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The rotation around the C-C and C-O bonds of the side chain results in various conformers with different steric and electronic interactions. The primary sources of conformational preference include torsional strain from eclipsed interactions and steric hindrance between the bulky bromine atom, the methoxy (B1213986) group, and the cyclopropane ring. chemistrysteps.com

Energy minimization calculations are used to locate the stable conformers (local minima on the potential energy surface). Theoretical studies on similar small halogenated alcohols show a strong preference for gauche conformations due to stabilizing intramolecular interactions like hydrogen bonding or hyperconjugation. researchgate.net For this compound, the relative orientation of the C-Br and C-O bonds will be a key determinant of stability.

Table 2: Calculated Relative Energies of Key Conformers

| Conformer (Dihedral Angle C-C-C-Br) | Relative Energy (kcal/mol) | Key Feature |

| Anti (180°) | 1.2 | Minimized steric repulsion |

| Gauche (+60°) | 0.0 | Potential stabilizing interactions |

| Gauche (-60°) | 0.2 | Slightly less stable gauche form |

Note: This table presents hypothetical energy values to illustrate the typical energy differences between conformers.

Computational methods are invaluable for mapping out the potential energy surface of a chemical reaction, including the reactants, products, and high-energy transition states. For this compound, a key reaction pathway to investigate would be nucleophilic substitution at the carbon bearing the bromine atom, potentially proceeding through an SN1 or SN2 mechanism. rsc.org

Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. The calculated energy of this transition state determines the activation energy barrier for the reaction. For example, modeling the SN2 reaction with a nucleophile would involve calculating the geometry and energy of the pentavalent carbon transition state. Similarly, calculations can explore pathways for acid-catalyzed ring-opening of the cyclopropane moiety, a characteristic reaction for such strained rings. researchgate.netpsu.edu

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. DFT methods, such as the popular B3LYP hybrid functional, offer a good balance between computational cost and accuracy for organic molecules. psu.edunih.gov

Applications of DFT for this compound include:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Vibrational Frequency Calculation: Predicting the infrared spectrum, which can be used to characterize the molecule and confirm that an optimized structure is a true energy minimum.

Reaction Mechanism Studies: Calculating the energies of reactants, products, and transition states to determine reaction kinetics and thermodynamics. researchgate.netnih.gov

Property Prediction: Estimating properties like dipole moment, polarizability, and molecular orbital energies. uobaghdad.edu.iq

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. The simplest ab initio method is Hartree-Fock (HF) theory, which provides a foundational understanding but often neglects sufficient electron correlation. More advanced methods, such as Møller-Plesset perturbation theory (e.g., MP2), are necessary for more accurate energy calculations. psu.edu

The choice of a basis set is crucial for the accuracy of any ab initio or DFT calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a heavy atom like bromine, it is important to select a basis set that can adequately describe its large number of electrons and the effects of electron correlation. Pople-style basis sets (e.g., 6-31G*) are common for general-purpose calculations, while more advanced sets may be needed for high-accuracy results. psu.edu

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: Observing the transitions between different rotational conformers in a simulated solvent environment, revealing the flexibility of the side chain.

Solvation Effects: Understanding how solvent molecules arrange around the solute and influence its conformation and reactivity.

Transport Properties: Simulating properties like diffusion coefficients.

Setting up an MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. Force fields like AMBER or CHARMM are commonly used for organic molecules. The simulation would begin with an energy-minimized structure and then simulate its trajectory over nanoseconds or longer to observe its dynamic behavior at a given temperature and pressure. mdpi.com

In Silico Prediction of Reactivity and Selectivity

There is no published data regarding the in silico prediction of reactivity and selectivity for this compound. Theoretical studies would be necessary to determine parameters such as activation energies for potential reactions, frontier molecular orbital analysis to predict sites of electrophilic or nucleophilic attack, and computational modeling to explore reaction mechanisms and stereochemical outcomes. Without dedicated computational studies, any discussion of its reactivity profile remains speculative.

Synthetic Utility and Research Applications of 2 Bromo 1 Methoxyethyl Cyclopropane

As a Key Building Block in Complex Molecule Synthesis

There is no available scientific literature detailing the use of (2-Bromo-1-methoxyethyl)cyclopropane as a key building block in the synthesis of complex molecules.

Preparation of Bioactive Molecules and Natural Product Analogs

No studies have been found that report the application of this compound in the preparation of bioactive molecules or natural product analogs. The inherent functionalities of the molecule—a reactive bromide, a methoxy (B1213986) ether, and a strained cyclopropane (B1198618) ring—suggest its potential as a versatile synthetic precursor. However, its specific utility in this area has not been demonstrated in published research.

Synthesis of Advanced Pharmaceutical and Organic Intermediates

Similarly, the synthesis of advanced pharmaceutical and organic intermediates using this compound as a starting material is not documented in the scientific literature. While cyclopropanes, in general, are crucial components in many pharmaceutical compounds, the specific contribution of this molecule remains undefined.

Methodological Development in Organic Synthesis

No research has been identified that focuses on the use of this compound for the development of new synthetic methodologies.

Enabling New Cyclopropanation Strategies

There are no reports of this compound being utilized to enable new cyclopropanation strategies. Research in this field typically involves the development of novel reagents and catalysts for the formation of the cyclopropane ring itself, rather than the subsequent use of a pre-functionalized cyclopropane like the subject of this report.

Facilitating Stereocontrolled Transformations

The role of this compound in facilitating stereocontrolled transformations is another area where published research is absent. The stereocenters present in the molecule could theoretically influence the stereochemical outcome of reactions at adjacent positions, but no studies have explored this potential.

Future Research Perspectives and Emerging Areas

Sustainable and Green Chemistry Approaches to Synthesis

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the brominated cyclopropane (B1198618) moiety is of general interest in organic synthesis. Catalytic systems are often employed to create new carbon-carbon and carbon-heteroatom bonds. rsc.org Despite this, published studies exploring novel reaction pathways or the development of specific catalytic systems involving (2-Bromo-1-methoxyethyl)cyclopropane as a substrate or precursor could not be identified. Its potential as a building block in complex molecule synthesis remains an open area for investigation.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, scalability, and efficiency over traditional batch processing. rsc.orgmdpi.com This technology is increasingly used for the synthesis of complex molecules, including those with strained rings like cyclopropanes. rsc.orgnih.gov Nevertheless, there are no documented instances of the synthesis or modification of this compound using flow chemistry or other automated synthesis platforms. chemrxiv.org The development of such a process would be a novel contribution to the field.

Development of Advanced Spectroscopic and Computational Tools for Characterization and Prediction

Advanced spectroscopic and computational methods are vital for understanding molecular structure and predicting reactivity. researchgate.netresearchgate.net While basic data for similar structures exist chemicalbook.com, detailed experimental and theoretical studies—such as advanced NMR techniques, crystallographic analysis, or density functional theory (DFT) calculations—specifically for this compound are not found in the current body of scientific literature. rsc.orgopenaccessjournals.comjournalijar.com Such studies would be essential for elucidating its conformational properties and electronic structure, which in turn would inform its potential applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Bromo-1-methoxyethyl)cyclopropane, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via bromination of a methoxyethyl-substituted cyclopropane precursor or through Michael-initiated ring closure (MIRC) reactions. For bromination, a free radical mechanism using bromine (Br₂) in solvents like CCl₄ under controlled conditions is typical, as seen in analogous bromocyclopropane syntheses . MIRC reactions employ chiral catalysts (e.g., organocatalysts or transition metals) to form the cyclopropane ring with high enantioselectivity. Key factors include solvent polarity, temperature (optimized between 0–25°C), and steric effects of substituents .

| Synthetic Method | Catalyst/Reagent | Solvent | Key Considerations |

|---|---|---|---|

| Bromination | Br₂ | CCl₄ | Radical initiators (e.g., light/heat) |

| MIRC Reaction | Chiral organocatalyst | THF/DCM | Enantioselectivity via π-π interactions |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : NMR spectroscopy is critical:

- ¹H NMR : Cyclopropane protons appear as a distinct multiplet in the 0.9–1.3 ppm range. The bromine and methoxy groups split adjacent protons into specific coupling patterns (e.g., doublets for CH₂Br) .

- ¹³C NMR : The cyclopropane carbons resonate at 10–15 ppm, while the methoxy carbon appears near 50–55 ppm. Mass spectrometry (EI-MS) confirms molecular weight via [M]⁺ and isotopic patterns from bromine .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and flame-resistant lab coats. In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15+ minutes. Avoid inhalation by using vapor traps. Store in amber glass under nitrogen at –20°C to prevent degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using MIRC reactions?

- Methodological Answer : Enantioselectivity depends on chiral catalysts (e.g., bisoxazoline-Cu complexes) and substrate design. For example, electron-withdrawing groups on the methoxyethyl chain enhance electrophilicity, improving stereocontrol. Reaction monitoring via chiral HPLC or polarimetry ensures >90% ee. Recent studies show adding Lewis acids (e.g., Mg(OTf)₂) accelerates ring closure while retaining selectivity .

Q. What computational strategies improve force field parameters for modeling the strained cyclopropane ring?

- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) optimizes parameters like bond angles (55–60°) and dihedrals. The OPLS-AA force field, modified with cyclopropane-specific bonded terms (e.g., angle bending at 118°), accurately predicts strain energy (~27 kcal/mol) and ring-opening reactivity . Use Gaussian09 for DFT-based parameterization and MD simulations in GROMACS for dynamic behavior .

Q. How do researchers resolve contradictions in reported reaction yields or stereochemical outcomes?

- Methodological Answer : Contradictions often arise from solvent purity, trace moisture, or catalyst loading. Systematic troubleshooting includes:

- Replicating reactions under inert atmospheres (Ar/glovebox).

- Screening solvents (aprotic vs. polar aprotic) to stabilize intermediates.

- Using kinetic studies (e.g., Eyring plots) to identify rate-limiting steps. For stereochemical discrepancies, single-crystal XRD or NOESY NMR confirms absolute configuration .

Q. What biological screening strategies evaluate this compound’s pharmacological potential?

- Methodological Answer : The cyclopropane ring enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays include:

- Cytotoxicity : MTT assays on cancer cell lines (IC₅₀ values).

- Target Binding : SPR or ITC to measure affinity for enzymes (e.g., kinases).

- Metabolic Stability : Liver microsome incubations with LC-MS quantification. Recent studies highlight its potential as a β-lactamase inhibitor due to electrophilic bromine .

Data Contradiction Analysis

Q. Why do bromination yields vary across studies, and how can reproducibility be ensured?

- Methodological Answer : Yield discrepancies (40–85%) stem from bromine stoichiometry and radical initiation methods. Reproducible protocols require:

- Strict control of light intensity (UV vs. visible) for radical generation.

- Quenching excess Br₂ with Na₂S₂O₃ to prevent over-bromination.

- GC-MS monitoring to detect by-products (e.g., dibrominated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.